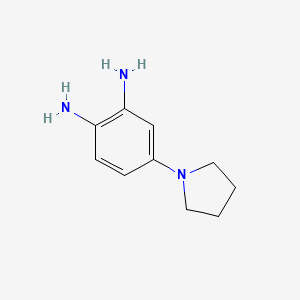

4-(Pyrrolidin-1-yl)benzene-1,2-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVKDZFDEROKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289913-84-4 | |

| Record name | 4-(pyrrolidin-1-yl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrrolidin 1 Yl Benzene 1,2 Diamine and Its Analogues

Strategic Approaches to Aryl Diamine Synthesis

The synthesis of the 1,2-diamine substituted benzene (B151609) core is a foundational aspect of creating the target molecule. This typically involves a multi-step process beginning with a suitably substituted benzene ring, followed by chemical transformations to install the two adjacent amino groups.

Nucleophilic Aromatic Substitution Routes for Precursor Formation

A common and effective strategy for synthesizing the precursor to 4-(pyrrolidin-1-yl)benzene-1,2-diamine is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This pathway involves the reaction of pyrrolidine (B122466), acting as a nucleophile, with an electron-deficient aromatic ring that contains a good leaving group (such as a halogen) and strong electron-withdrawing groups, typically nitro groups. beilstein-journals.org The nitro groups serve a dual purpose: they activate the aromatic ring towards nucleophilic attack and act as precursors to the amine functionalities.

The reaction generally proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.gov For the synthesis of the target compound's precursor, a common starting material would be a 1-halo-2,4-dinitrobenzene or a 4-halo-1,2-dinitrobenzene. Pyrrolidine attacks the carbon atom bearing the leaving group, leading to the formation of N-(2,4-dinitrophenyl)pyrrolidine or N-(3,4-dinitrophenyl)pyrrolidine. The reaction is typically carried out in a polar aprotic solvent. A specific example of this type of reaction is the substitution of 4-fluoro-1-nitrobenzene with pyrrolidine. researchgate.net

| Aromatic Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 1-Chloro-3,4-dinitrobenzene (B146266) | Pyrrolidine | 1-(3,4-Dinitrophenyl)pyrrolidine | Polar solvent (e.g., DMF, DMSO), often with a non-nucleophilic base (e.g., K₂CO₃) |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | 1-(4-Nitrophenyl)pyrrolidine | Continuous flow conditions or standard batch processing researchgate.net |

| 2-Methoxy-3-X-5-nitrothiophenes | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophene | DFT studies show a stepwise mechanism catalyzed by excess pyrrolidine nih.gov |

Catalytic Hydrogenation and Reduction Strategies

Once the nitro-substituted precursor, such as 1-(3,4-dinitrophenyl)pyrrolidine, is formed, the next critical step is the reduction of the two nitro groups to form the corresponding diamine. Several methods are available for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial and laboratory method. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel (Ra-Ni), and ruthenium on alumina (B75360) (Ru/Al₂O₃). researchgate.net This method is often preferred for its clean reaction profile, as the only byproduct is water. However, for some substituted nitroaromatics, catalytic hydrogenation can lead to complex product mixtures or undesired side reactions. mdpi.com

Chemical reduction offers an alternative route. A classic and reliable method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another effective reagent is tin(II) chloride (SnCl₂), which is particularly useful for the selective reduction of nitro groups in the presence of other functional groups. mdpi.com More modern, metal-free reduction methods have also been developed, for instance, using diboron (B99234) compounds like B₂pin₂ with a base such as KOtBu. organic-chemistry.org

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Ru/Al₂O₃ | Clean (water is the byproduct), high yields, scalable. | Can lead to complex mixtures with certain substrates; requires specialized pressure equipment. | researchgate.netmdpi.com |

| Chemical Reduction (Metal/Acid) | Fe/HCl or Sn/HCl | Robust, well-established, inexpensive. | Stoichiometric amounts of metal required, harsh acidic conditions, generates metallic waste. | |

| Chemical Reduction (Tin(II) Chloride) | SnCl₂·2H₂O in Ethanol (B145695) | Milder conditions, good yields, can be more selective than catalytic hydrogenation for complex molecules. | Generates tin-based waste products. | mdpi.com |

| Metal-Free Reduction | B₂pin₂ / KOtBu | Avoids heavy metal catalysts, tolerates various functional groups. | Reagent cost can be higher. | organic-chemistry.org |

Reductive Amination Protocols in Amine Derivatization

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. harvard.edu It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org This method is highly versatile for synthesizing primary, secondary, and tertiary amines. harvard.edu

While not the most direct route to synthesizing the primary amino groups of 4-(pyrrolidin-1-yl)benzene-1,2-diamine from a carbonyl precursor, reductive amination is a key strategy for producing N-alkylated analogues. For instance, a mono-N-alkylated ortho-phenylenediamine can be synthesized by reacting the parent diamine with an aldehyde or ketone in the presence of a selective reducing agent. mdpi.com

Common reducing agents for this process are hydride reagents that selectively reduce the iminium ion in the presence of the starting carbonyl compound. These include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which has become a reagent of choice for its effectiveness and broad functional group tolerance. harvard.edu Catalytic hydrogenation can also be employed for the reduction step. wikipedia.org The reaction is often performed as a one-pot procedure, which is efficient and avoids the isolation of the unstable imine intermediate. wikipedia.org

Synthetic Pathways for Pyrrolidine Ring Construction and Functionalization

The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals. chemicalbook.com Its synthesis and subsequent functionalization are well-established fields in organic chemistry.

Established Methods for Pyrrolidine Core Synthesis

A variety of synthetic routes to the pyrrolidine core have been developed, ranging from classical cyclization reactions to modern catalytic methods.

One industrial-scale method involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org Other approaches start from acyclic precursors, such as the cyclization of amino alcohols. organic-chemistry.org Multicomponent reactions (MCRs) have emerged as a powerful, atom-economical strategy for rapidly building molecular complexity, and several MCRs have been reported for synthesizing substituted pyrrolidines. tandfonline.com

A significant number of syntheses utilize natural chiral building blocks. The amino acids L-proline and L-hydroxyproline are common starting materials for the stereoselective synthesis of complex pyrrolidine derivatives. mdpi.comresearchgate.netnih.gov The synthesis often begins with the reduction of the carboxylic acid moiety of proline to an alcohol, yielding prolinol, a versatile intermediate. mdpi.comnih.gov Additionally, 1,3-dipolar cycloaddition reactions involving azomethine ylides are a cornerstone of pyrrolidine synthesis, allowing for the construction of highly functionalized rings. tandfonline.com

| Method | Starting Materials | Description | Reference |

|---|---|---|---|

| Industrial Synthesis | 1,4-Butanediol, Ammonia | Reaction at high temperature and pressure over a Co/Ni oxide catalyst. | wikipedia.org |

| From Natural Precursors | Proline, Hydroxyproline | Reduction of the carboxylic acid followed by further functionalization. A major route for chiral pyrrolidines. | mdpi.comresearchgate.netnih.gov |

| Multicomponent Reactions (MCRs) | Aldehydes, Amino acids, Alkenes/Alkynes | One-pot reactions that combine three or more reactants to form the product, offering high efficiency. | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile (e.g., alkene) | A powerful method for constructing the five-membered ring with good stereochemical control. | tandfonline.comnih.gov |

| Borrowing Hydrogen Methodology | Primary amines, Diols | An iridium-catalyzed reaction that converts diols and amines into cyclic amines like pyrrolidines. | researchgate.net |

Integration of Pyrrolidine into Aromatic Systems

The attachment of a pre-formed pyrrolidine ring to an aromatic system is a key transformation for synthesizing the title compound and its analogues. As discussed in section 2.1.1, the most prevalent method for forming this specific aryl-nitrogen bond is the nucleophilic aromatic substitution (SNAr) reaction.

In this context, the secondary amine nitrogen of pyrrolidine acts as the nucleophile. chemicalbook.com For the reaction to be successful, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -SO₂R, positioned ortho and/or para to the leaving group. The leaving group is typically a halide (F, Cl, Br, I), with fluoride (B91410) often being the most reactive. The reaction proceeds through an addition step to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov This strategy is a robust and predictable way to connect the pyrrolidine heterocycle to the benzene core.

Multi-Step Synthetic Sequences for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine

The synthesis of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine is typically achieved through a two-step synthetic route commencing with a suitably substituted dinitrobenzene derivative. This method involves an initial nucleophilic aromatic substitution followed by the reduction of the nitro groups.

Step 1: Nucleophilic Aromatic Substitution

The first step involves the introduction of the pyrrolidine moiety onto the benzene ring. This is commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. A typical starting material for this synthesis is 1-halo-3,4-dinitrobenzene, with 1-fluoro-3,4-dinitrobenzene or 1-chloro-3,4-dinitrobenzene being common choices. The halogen atom serves as a leaving group, and its departure is facilitated by the presence of the two strongly electron-withdrawing nitro groups positioned ortho and para to it.

The reaction proceeds by the treatment of the 1-halo-3,4-dinitrobenzene with pyrrolidine. The nitrogen atom of the pyrrolidine acts as the nucleophile, attacking the carbon atom bearing the halogen. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of the halide ion yields the desired product, 4-(pyrrolidin-1-yl)-1,2-dinitrobenzene. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic species and facilitate the reaction. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Step 2: Reduction of the Dinitro Compound

The second and final step in the sequence is the reduction of the two nitro groups of 4-(pyrrolidin-1-yl)-1,2-dinitrobenzene to form the corresponding diamine. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the desired scale, selectivity, and laboratory capabilities.

One of the most common and efficient methods is catalytic hydrogenation. This involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically performed in a solvent like ethanol or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. This method is generally clean and provides high yields of the desired diamine.

Alternatively, chemical reduction methods can be utilized. A widely used reagent for this purpose is tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid. The reaction is usually carried out in a protic solvent like ethanol. Another common method involves the use of a metal in an acidic medium, such as iron powder in the presence of acetic acid or hydrochloric acid. These methods are often cost-effective and suitable for large-scale synthesis, although they may require more extensive workup procedures to remove the metal salts.

A summary of the multi-step synthesis is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1-Halo-3,4-dinitrobenzene | Pyrrolidine, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Pyrrolidin-1-yl)-1,2-dinitrobenzene |

| 2 | 4-(Pyrrolidin-1-yl)-1,2-dinitrobenzene | Reducing Agent (e.g., H₂/Pd/C, SnCl₂/HCl, or Fe/HCl) | 4-(Pyrrolidin-1-yl)benzene-1,2-diamine |

Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound

Optimization of Nucleophilic Aromatic Substitution:

Several factors can be adjusted to maximize the yield of 4-(pyrrolidin-1-yl)-1,2-dinitrobenzene:

Leaving Group: The nature of the halogen on the starting material significantly influences the reaction rate. Fluorine is the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. Therefore, using 1-fluoro-3,4-dinitrobenzene generally results in higher yields and faster reaction times compared to 1-chloro-3,4-dinitrobenzene.

Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are preferred as they can effectively solvate the intermediate Meisenheimer complex and the departing halide ion, thereby accelerating the reaction.

Temperature: The reaction is typically heated to increase the rate of substitution. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is usually determined empirically and often falls in the range of 80-120 °C.

Stoichiometry and Base: Using a slight excess of pyrrolidine can help to drive the reaction to completion. The addition of a non-nucleophilic base is essential to neutralize the acid generated during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.

Optimization of the Reduction Step:

The efficiency of the reduction of the dinitro compound to the diamine can be enhanced by carefully selecting the reduction method and optimizing the reaction parameters:

Choice of Reducing Agent: For catalytic hydrogenation, the choice of catalyst and catalyst loading can impact the reaction time and efficiency. Pd/C is a highly effective and commonly used catalyst. For chemical reductions, the choice between reagents like SnCl₂/HCl and Fe/HCl may depend on factors such as cost, ease of workup, and potential for side reactions.

Reaction Conditions for Catalytic Hydrogenation:

Hydrogen Pressure: Higher hydrogen pressures generally lead to faster reaction rates. The optimal pressure will depend on the specific substrate and the available equipment.

Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to increase the rate of reduction.

Solvent: Protic solvents like ethanol and methanol (B129727) are commonly used for catalytic hydrogenation.

Reaction Conditions for Chemical Reduction:

Acid Concentration: When using SnCl₂ or Fe, the concentration of the acid is a critical parameter that needs to be controlled to ensure complete reduction without causing unwanted side reactions.

Temperature: These reactions are often exothermic and may require initial cooling, followed by heating to drive the reaction to completion.

The following table provides a comparative overview of different reduction conditions and their potential impact on the yield of the final product.

| Reducing Agent | Typical Conditions | Advantages | Potential for Optimization |

| H₂/Pd/C | 1-4 atm H₂, Ethanol, Room Temperature | High yield, clean reaction, easy workup | Catalyst loading, hydrogen pressure, temperature |

| SnCl₂/HCl | Concentrated HCl, Ethanol, Reflux | Effective for a wide range of substrates | Stoichiometry of SnCl₂, acid concentration, temperature |

| Fe/HCl | Acetic acid or HCl, Ethanol/Water, Reflux | Cost-effective, suitable for large scale | Purity of iron, acid concentration, reaction time |

By carefully controlling these parameters, the synthesis of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine can be optimized to achieve high yields and purity, making the compound accessible for further applications.

Reactivity and Derivative Chemistry of 4 Pyrrolidin 1 Yl Benzene 1,2 Diamine

Chemical Reactivity of the Aromatic Amine Functionalities

The adjacent primary amine groups on the benzene (B151609) ring are the most prominent sites for reactions, particularly those involving nucleophilic attack and condensation.

Amines are characteristically nucleophilic due to the lone pair of electrons on the nitrogen atom. msu.edu In 4-(pyrrolidin-1-yl)benzene-1,2-diamine, the nucleophilicity of the primary amino groups is further enhanced by the electronic properties of the substituents on the aromatic ring. The pyrrolidine (B122466) group acts as a strong electron-donating group, increasing the electron density of the benzene ring through a resonance effect (+R), which in turn enhances the nucleophilic character of the primary amines. libretexts.orgmsu.edu

This heightened nucleophilicity allows the primary amine groups to readily participate in various substitution reactions. For instance, they can react with sulfonyl chlorides in the presence of a base like pyridine (B92270) to form benzenesulfonamides. mdpi.com They also react with alkyl halides via SN2 reactions to yield N-alkylated products, although this can lead to mixtures of mono- and di-alkylated species, as the product amine is often also nucleophilic. msu.edu

The relative nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), though this can be influenced by steric factors. masterorganicchemistry.com The primary amines in this molecule are potent nucleophiles, capable of attacking a wide range of electrophilic centers.

The ortho-disposition of the two primary amine groups is a key structural feature that facilitates a variety of condensation and subsequent cyclization reactions. This moiety is a classic precursor for the synthesis of benzannulated (fused-ring) heterocycles. A common and widely used method is the Phillips condensation, where o-phenylenediamines react with carboxylic acids or their derivatives (such as esters, anhydrides, or acyl chlorides) under acidic conditions and heat to form 2-substituted benzimidazoles. researchgate.netlookchem.com

The general mechanism involves an initial nucleophilic acyl substitution where one of the primary amines attacks the carbonyl carbon of the carboxylic acid derivative, forming a tetrahedral intermediate which then eliminates a leaving group (e.g., water) to form an amide. The second, adjacent amine group then attacks the amide carbonyl in an intramolecular fashion, leading to a cyclization event. Subsequent dehydration yields the stable aromatic benzimidazole (B57391) ring. This reaction is highly versatile and allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, depending on the carboxylic acid used. lookchem.com

Beyond carboxylic acids, the diamine moiety can react with other compounds containing two electrophilic centers. For example, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxalines. Similarly, condensation with aldehydes or ketones can produce dihydrobenzodiazepine derivatives or related structures, depending on the reaction conditions. researchgate.net

Transformations Involving the Pyrrolidine Nitrogen

The tertiary nitrogen atom of the pyrrolidine ring, while generally less reactive than the primary aromatic amines due to greater steric hindrance, possesses distinct chemical properties that can be exploited in synthesis. masterorganicchemistry.com

As a tertiary amine, the pyrrolidine nitrogen is basic and nucleophilic. nih.gov It can react with strong acids to form ammonium (B1175870) salts. Its nucleophilicity allows it to react with electrophiles such as alkyl halides in quaternization reactions to produce quaternary ammonium salts. However, the direct alkylation of the pyrrolidine nitrogen in 4-(pyrrolidin-1-yl)benzene-1,2-diamine would be competitive with the alkylation of the more accessible primary amine groups. Selective reaction would require careful control of stoichiometry and reaction conditions or the use of protecting groups on the primary amines. msu.edu The nucleophilicity of the pyrrolidine nitrogen is a key feature in many drug discovery programs, with a high percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at this position. nih.gov

The pyrrolidine substituent has a profound effect on the reactivity of the benzene ring. The nitrogen atom's lone pair is delocalized into the aromatic π-system, making the pyrrolidine group a strong activating group. libretexts.orgvedantu.com Activating groups increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene by stabilizing the cationic intermediate (the sigma complex). libretexts.orgmsu.edu

This electron-donating resonance effect directs incoming electrophiles to the positions ortho and para to the pyrrolidine group. In the case of 4-(pyrrolidin-1-yl)benzene-1,2-diamine, the positions ortho to the pyrrolidine (positions 3 and 5) are already substituted with primary amine groups. The para position is also occupied. Therefore, further electrophilic substitution would be directed to the remaining position on the ring (position 6), which is ortho to the pyrrolidine substituent. The combined activating effects of the three amine groups make the aromatic ring highly electron-rich and susceptible to electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH2 (Amino) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -N(CH2)4 (Pyrrolidin-1-yl) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

Formation of Fused Heterocyclic Systems from 4-(Pyrrolidin-1-yl)benzene-1,2-diamine

The ability of the ortho-diamine moiety to undergo condensation and cyclization reactions makes 4-(pyrrolidin-1-yl)benzene-1,2-diamine an excellent starting material for the synthesis of various fused heterocyclic systems. nih.govresearchgate.net These reactions typically involve the formation of two new bonds between the two amine nitrogens and two electrophilic centers from a second reactant, resulting in a new five- or six-membered ring fused to the original benzene ring.

The most common application is the synthesis of substituted benzimidazoles, which are important pharmacophores in medicinal chemistry. As detailed in section 3.1.2, reaction with a carboxylic acid or its derivative yields a 2-substituted-5-(pyrrolidin-1-yl)benzimidazole. The nature of the R-group at the 2-position can be easily varied by changing the carboxylic acid reactant.

Other important fused heterocycles can also be prepared. Reaction with 1,2-dicarbonyl compounds like α-diketones affords substituted quinoxalines. The reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of benzotriazoles. These examples highlight the utility of this compound as a scaffold for generating molecular diversity in the synthesis of complex heterocyclic libraries. nih.govresearchgate.net

| Reactant | Resulting Fused Heterocycle | General Reaction Type |

|---|---|---|

| Carboxylic Acids (R-COOH) | Benzimidazole | Condensation / Cyclization |

| 1,2-Diketones (R-CO-CO-R') | Quinoxaline (B1680401) | Condensation / Cyclization |

| Nitrous Acid (HNO2) | Benzotriazole | Diazotization / Cyclization |

| Phosgene or equivalent | Benzimidazol-2-one | Condensation |

| Carbon Disulfide (CS2) | Benzimidazole-2-thione | Condensation |

Synthesis of Benzimidazole Derivatives

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for synthesizing benzimidazoles. For 4-(pyrrolidin-1-yl)benzene-1,2-diamine, this reaction would lead to the formation of 6-(pyrrolidin-1-yl)-1H-benzo[d]imidazole derivatives. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.

While numerous methods exist for benzimidazole synthesis using various catalysts and conditions, specific research detailing the use of 4-(pyrrolidin-1-yl)benzene-1,2-diamine as the starting material is not extensively documented in readily available scientific literature. However, the general reaction mechanism is well-established. The electron-donating nature of the pyrrolidinyl group at the 4-position would increase the electron density of the benzene ring and the nucleophilicity of the amino groups, likely facilitating the cyclization step.

Table 1: Representative Benzimidazole Synthesis This table is based on general synthesis methods for benzimidazoles, as specific examples for 4-(pyrrolidin-1-yl)benzene-1,2-diamine are not detailed in the searched literature.

| Reactant 1 | Reactant 2 (e.g., Aldehyde) | Catalyst/Conditions | Product |

| 4-(Pyrrolidin-1-yl)benzene-1,2-diamine | R-CHO | Acid or Oxidative Conditions | 2-R-6-(pyrrolidin-1-yl)-1H-benzo[d]imidazole |

Construction of Quinoxaline Scaffolds

Quinoxalines are another class of important heterocyclic compounds synthesized from o-phenylenediamines. The standard method involves the condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or benzil. This reaction, when applied to 4-(pyrrolidin-1-yl)benzene-1,2-diamine, is expected to yield 6-(pyrrolidin-1-yl)quinoxaline derivatives.

The reaction is typically carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. The increased nucleophilicity of the diamine due to the pyrrolidine substituent should favor a rapid and efficient condensation. Studies on quinoxaline synthesis often report broad substrate scopes, and it is plausible that 4-(pyrrolidin-1-yl)benzene-1,2-diamine would be a suitable substrate, although specific studies focusing on this reactant are sparse. For instance, research on novel pyrrolidine-bearing quinoxaline inhibitors of DNA gyrase has been conducted, though these compounds were synthesized through different synthetic routes not starting from the specified diamine.

Table 2: Representative Quinoxaline Synthesis This table illustrates the expected reaction based on general quinoxaline synthesis protocols, as explicit research findings for this specific starting material were not found.

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Solvent/Catalyst | Product |

| 4-(Pyrrolidin-1-yl)benzene-1,2-diamine | R-CO-CO-R' | Ethanol or Acetic Acid / Acid catalyst | 2-R-3-R'-6-(pyrrolidin-1-yl)quinoxaline |

Other Heterocyclic Annulation Reactions

Beyond benzimidazoles and quinoxalines, o-phenylenediamines are precursors to a variety of other fused heterocyclic systems. These annulation reactions can lead to the formation of phenazines, benzodiazepines, or other complex ring systems depending on the reaction partner. For example, reaction with cyclic anhydrides or beta-keto esters could open pathways to other unique scaffolds. However, specific examples of such annulation reactions starting with 4-(pyrrolidin-1-yl)benzene-1,2-diamine are not well-documented in the surveyed literature.

Investigations into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. o-Phenylenediamines are valuable components in various MCRs. For example, they can be used in the synthesis of fused benzodiazepines or other polycyclic structures.

Despite the synthetic power of these reactions, a thorough search of scientific databases and patent literature did not reveal specific studies where 4-(pyrrolidin-1-yl)benzene-1,2-diamine has been utilized as a building block in cascade or multicomponent reactions to generate complex heterocyclic libraries. The potential exists, but dedicated research in this area appears to be limited or not publicly reported.

Computational Studies and Theoretical Insights into 4 Pyrrolidin 1 Yl Benzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, electronic properties, and reactivity of molecules like 4-(pyrrolidin-1-yl)benzene-1,2-diamine. DFT calculations can determine various parameters, such as bond lengths, bond angles, and Mulliken atomic charges, which together describe the molecule's stability and the nature of its chemical bonds.

For a molecule like 4-(pyrrolidin-1-yl)benzene-1,2-diamine, the presence of the electron-donating pyrrolidine (B122466) and diamine groups significantly influences the electronic distribution in the benzene (B151609) ring. DFT studies on similar substituted anilines and phenylenediamines reveal that such substituents increase the electron density on the aromatic ring, which in turn affects the molecule's reactivity towards electrophiles. The reactivity of different sites within the molecule can be predicted using DFT-based descriptors like local softness and the Fukui function, which identify the most probable sites for nucleophilic and electrophilic attack. researchgate.net

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical values for a related compound, N,N'-diphenyl-p-phenylenediamine, which highlights the expected electronic characteristics.

| Parameter | Value |

| Total Energy | -878.45 Hartree |

| Dipole Moment | 1.32 Debye |

| C-N (amine-ring) Bond Length | 1.41 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.40 Å |

| N-H Bond Length | 1.01 Å |

| Mulliken Charge on Amine N | -0.78 e |

| Mulliken Charge on Ring C (para to NH) | -0.15 e |

Note: The data in this table is representative of DFT calculations on N,N'-diphenyl-p-phenylenediamine and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can also influence the molecule's optical properties, as the HOMO-LUMO gap often corresponds to the lowest energy electronic transition, which can be measured by UV-Vis spectroscopy. schrodinger.com For 4-(pyrrolidin-1-yl)benzene-1,2-diamine, the electron-donating groups are expected to raise the HOMO energy level, leading to a relatively small HOMO-LUMO gap and indicating a high reactivity. DFT calculations on similar aromatic amines have shown HOMO-LUMO gaps in the range of 4 to 5 eV. researchgate.net

The following table provides representative FMO data for a substituted aniline (B41778) derivative.

| Parameter | Energy (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 4.40 |

Note: The data in this table is illustrative and based on typical values for substituted aniline derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the physical movements and conformational changes of atoms and molecules over time. These techniques are invaluable for exploring the flexibility of molecules and their interactions with other molecules.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. For 4-(pyrrolidin-1-yl)benzene-1,2-diamine, the flexibility arises from the rotation around the C-N bond connecting the pyrrolidine ring to the benzene ring, as well as the puckering of the five-membered pyrrolidine ring itself.

Computational studies on N-substituted pyrrolidines have shown that the pyrrolidine ring can adopt several low-energy conformations. researchgate.net The orientation of the pyrrolidine ring relative to the phenylenediamine moiety will be influenced by steric hindrance and electronic interactions between the two parts of the molecule. Theoretical calculations can map out the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, such as a receptor or enzyme.

The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and solubility. Computational methods can predict the types and strengths of intermolecular interactions that 4-(pyrrolidin-1-yl)benzene-1,2-diamine is likely to form. The presence of two amine groups suggests that hydrogen bonding will be a dominant intermolecular force. nih.gov

The nitrogen atoms of the amine groups can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. Additionally, the aromatic ring can participate in π-π stacking interactions with other aromatic systems. Molecular dynamics simulations can be used to model the behavior of a collection of these molecules, providing insights into their aggregation and the structure of the condensed phase. researchgate.net These simulations can also predict how the molecule will interact with solvent molecules, which is important for understanding its solubility.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationships for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. For compounds related to 4-(pyrrolidin-1-yl)benzene-1,2-diamine, such as other phenylenediamine derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By analyzing a set of related compounds with known activities, a statistical model can be built to predict the activity of new, untested compounds. orientjchem.org For instance, QSAR studies on phenylenediamine derivatives have been used to predict their inhibitory activity against certain enzymes. nih.gov The insights gained from such models can guide the design of new derivatives with enhanced potency and selectivity.

The following table lists some common descriptors used in QSAR studies of related aromatic amines.

| Descriptor Type | Examples |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

| Steric | Molecular Weight, Molar Refractivity, Surface Area |

| Hydrophobic | LogP, Polar Surface Area |

| Topological | Connectivity Indices, Shape Indices |

Derivation and Validation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and transform it into a format suitable for mathematical analysis. wikipedia.org The derivation of these descriptors for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine is the foundational step in any quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study. These descriptors can be classified based on the dimensionality of the molecular representation they are derived from. wikipedia.org

Classes of Molecular Descriptors:

0D-Descriptors: These are the simplest descriptors and include constitutional indices such as molecular weight, atom counts, and bond counts.

1D-Descriptors: These are derived from a list of structural fragments within the molecule.

2D-Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching, shape, and connectivity.

3D-Descriptors: These descriptors are derived from the 3D coordinates of the molecule and provide information about its steric and surface properties.

4D-Descriptors: These extend the 3D-QSAR methods by considering the conformational flexibility of the molecule.

For a molecule like 4-(Pyrrolidin-1-yl)benzene-1,2-diamine, a variety of these descriptors would be calculated to capture its unique structural features. For instance, density functional theory (DFT) calculations can be employed to determine the optimized 3D geometry, from which various 3D descriptors can be computed. researchgate.net The validation of these descriptors is a critical step to ensure they are meaningful and not a result of chance correlations. This is typically achieved through statistical methods and by ensuring the descriptors are not highly inter-correlated.

Below is an illustrative table of molecular descriptors that could be derived for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine.

| Descriptor Class | Descriptor Example | Description |

| 0D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| 1D | Functional Group Count | The number of specific functional groups (e.g., primary amines, secondary amines). |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Wiener Index | A topological index related to the branching of the molecule. | |

| 3D | Molecular Volume | The volume occupied by the molecule in its 3D conformation. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. |

Development of Predictive Models for Chemical Properties and Interactions

Once a set of validated molecular descriptors has been derived, the next step is to develop predictive models that correlate these descriptors with specific chemical properties or biological interactions. These models are often developed using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical relationships that link the structural or property descriptors of a set of compounds to their biological activities. tandfonline.com For a compound like 4-(Pyrrolidin-1-yl)benzene-1,2-diamine, a QSAR model could be developed to predict its potential as an inhibitor for a specific enzyme or its interaction with a biological receptor. The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with known activities is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set.

Model Building: A training set of molecules is used to build the model using a suitable statistical method.

Model Validation: The predictive power of the model is assessed using an external test set of molecules that were not used in the model development.

For instance, in studies of aromatic amines, QSAR models have been successfully developed to predict properties like mutagenicity. tandfonline.com These models often highlight the importance of descriptors related to molecular size, branching, and electronic properties.

Illustrative Performance of a Hypothetical QSAR Model:

The table below shows the typical statistical parameters used to evaluate the performance of a QSAR model.

| Statistical Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | A measure of how well the model fits the training data. | > 0.6 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive r² for external test set) | A measure of the external predictive ability of the model. | > 0.5 |

Computational approaches, such as DFT, can also provide direct insights into the chemical reactivity of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand its electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Spectroscopic and Structural Elucidation Methodologies for 4 Pyrrolidin 1 Yl Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

High-resolution ¹H and ¹³C NMR spectra are fundamental for establishing the basic skeleton of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine. These one-dimensional experiments help identify the different types of protons and carbons present in the molecule and their respective chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(Pyrrolidin-1-yl)benzene-1,2-diamine, distinct signals are expected for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the pyrrolidine (B122466) ring, and the amine protons. The aromatic region would typically display signals for the three protons on the substituted benzene ring. core.ac.uk The pyrrolidine ring protons would appear as multiplets in the aliphatic region of the spectrum. The two amine (-NH₂) groups would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 6.0 - 7.0 | d, d, dd |

| Pyrrolidine N-CH₂ | ~3.2 | t |

| Pyrrolidine CH₂ | ~2.0 | p |

| Amine NH₂ | 3.0 - 4.0 | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. d=doublet, t=triplet, p=pentet, dd=doublet of doublets, br s=broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line, simplifying the spectrum. pressbooks.pub The spectrum for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine would show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the pyrrolidine ring. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating effects of the amine and pyrrolidinyl substituents. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 135 - 150 |

| Aromatic C-H | 105 - 120 |

| Pyrrolidine N-CH₂ | ~50 |

| Pyrrolidine CH₂ | ~25 |

Note: Predicted values are based on typical chemical shifts for substituted benzenes and pyrrolidines.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the neighboring protons on the aromatic ring and between the adjacent methylene (B1212753) (CH₂) groups within the pyrrolidinyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. This technique is instrumental in connecting the different fragments of the molecule. For instance, it would show a correlation between the N-CH₂ protons of the pyrrolidine ring and the C4 carbon of the benzene ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help confirm the substitution pattern on the benzene ring by showing spatial proximity between the pyrrolidinyl protons and the adjacent aromatic protons.

The application of these 2D techniques provides a comprehensive and unambiguous assignment of all ¹H and ¹³C signals, confirming the constitution of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine. nih.gov

Given the presence of three nitrogen atoms in distinct chemical environments (two primary aromatic amines and one tertiary aliphatic amine), ¹⁵N NMR spectroscopy is a valuable tool for characterization. sintef.no The chemical shift of a nitrogen atom is highly sensitive to its electronic environment. nih.gov

The two primary amine nitrogens (-NH₂) at positions 1 and 2 of the benzene ring are expected to have similar, but not identical, chemical shifts. The tertiary nitrogen of the pyrrolidine ring, being part of an aliphatic system and bonded to the aromatic ring, would resonate in a different region of the spectrum. Typical chemical shift ranges for aromatic amines are distinct from those of tertiary alkyl amines, allowing for clear differentiation. science-and-fun.de

Table 3: Predicted ¹⁵N NMR Chemical Shifts for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine

| Nitrogen Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| N1, N2 | Primary Aromatic Amine | 20 to 60 |

| N (pyrrolidine) | Tertiary Aliphatic Amine | 10 to 100 |

Note: Chemical shifts are referenced to nitromethane (B149229) (CH₃NO₂) and are based on general ranges for these functional groups. science-and-fun.de

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

HRMS is used to determine the molecular formula of a compound with very high precision. The molecular formula of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine is C₁₀H₁₅N₃. uni.lu HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), which allows for the unambiguous determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Table 4: HRMS Data for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₀H₁₆N₃⁺ | 178.13387 |

Note: The calculated mass is for the protonated molecule.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is an excellent method for assessing the purity of volatile and thermally stable compounds.

For the analysis of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine, the sample is first vaporized and separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint." For phenylenediamines, derivatization may sometimes be employed to improve their chromatographic behavior by increasing volatility and reducing interactions with the GC column. nih.govresearchgate.net

The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Additionally, a characteristic fragmentation pattern would be observed, likely involving the cleavage of the bond between the benzene and pyrrolidine rings and fragmentation within the pyrrolidine ring itself. Analysis of these fragments provides further confirmation of the molecule's structure.

Table 5: Potential Mass Fragments in GC-MS Analysis

| m/z | Possible Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - NH]⁺ |

| 107 | [M - C₄H₈N]⁺ |

| 70 | [C₄H₈N]⁺ |

Note: These are predicted fragmentation patterns based on the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental Infrared (IR) spectroscopic data for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine has been found in the searched scientific literature. Consequently, a detailed analysis of its functional groups and vibrational modes based on empirical evidence cannot be provided.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

There are no published X-ray crystallography studies for 4-(Pyrrolidin-1-yl)benzene-1,2-diamine. As a result, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates, which are essential for determining its absolute configuration and solid-state structure, is not available.

Advanced Applications of 4 Pyrrolidin 1 Yl Benzene 1,2 Diamine in Chemical Research

Development as a Ligand in Coordination Chemistry

The presence of two adjacent nitrogen donor atoms in the 1,2-diamine arrangement makes 4-(pyrrolidin-1-yl)benzene-1,2-diamine an excellent chelating ligand for a wide array of transition metals. The formation of stable five-membered chelate rings upon coordination is a key feature that drives its application in this domain. nih.gov

The o-phenylenediamine (B120857) scaffold is well-established in coordination chemistry for its ability to form stable complexes with transition metals such as copper, nickel, cobalt, and zinc. multiscreensite.comquizlet.com The pyrrolidine (B122466) group at the 4-position of the ring modifies the electronic properties of the ligand system through its electron-donating effect, which can influence the reactivity and stability of the resulting metal complexes. These complexes are investigated for their potential in homogeneous catalysis. For instance, aminophenol-based ligands, which are structurally related, have shown considerable utility in catalytic processes, including small molecule activation and hydrogen evolution. researchgate.net The ability of transition metals to switch between different oxidation states, stabilized by ligands like 4-(pyrrolidin-1-yl)benzene-1,2-diamine, is fundamental to their catalytic function. unizin.org Research in this area explores the synthesis of such complexes and evaluates their efficacy in reactions like oxidation, reduction, and carbon-carbon bond formation. The catalytic activity is often tuned by modifying the substituents on the phenylenediamine ring, making the pyrrolidinyl group a key point of structural variation.

Role in Asymmetric Organocatalysis

The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of metals. The pyrrolidine ring is a privileged scaffold in this area, forming the core of many highly successful catalysts. nih.govnih.gov Chiral vicinal diamines, in particular, are of tremendous interest as they are found in numerous effective chiral catalysts and ligands. mdpi.com

Bifunctional catalysts operate by activating two different reacting partners simultaneously. nih.gov In the context of 4-(pyrrolidin-1-yl)benzene-1,2-diamine, the molecule can be derivatized to create a catalyst with dual functionality. For example, one of the amine groups can be converted into a thiourea (B124793) or sulfonamide, which are powerful hydrogen-bond donors, while the other amine or the pyrrolidine nitrogen can act as a Lewis base. rsc.orgresearchgate.net This dual activation strategy, where the hydrogen-bonding moiety activates an electrophile and the Lewis base activates a nucleophile, has been successfully applied in a wide range of asymmetric reactions. researchgate.net The o-phenylenediamine core provides a rigid scaffold to position these two functional groups in close proximity for a concerted catalytic cycle. Organocatalysts based on chiral 1,2-benzenediamine scaffolds have been synthesized and tested in reactions like the Michael addition. researchgate.netmdpi.com

Chiral diamine scaffolds are central to many enantioselective transformations. chemrxiv.org By starting with or creating a chiral version of 4-(pyrrolidin-1-yl)benzene-1,2-diamine, it can be used as a precursor for catalysts that induce stereoselectivity. The pyrrolidine moiety itself is a classic source of chirality in organocatalysis. nih.gov Catalysts incorporating this structural motif have been successfully employed in various reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions, often achieving high levels of enantiomeric excess (ee). nih.govresearchgate.net The specific enantiomer of the product is determined by the chiral environment created by the catalyst, which favors one reaction pathway over the other.

Below is a table representing typical performance data for organocatalysts based on chiral diamine and pyrrolidine scaffolds in the asymmetric Michael addition reaction.

| Catalyst Scaffold | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Pyrrolidine-based | Michael Addition of Aldehyde to Nitroolefin | 95 | 85 | 95:5 |

| Chiral Diamine-Thiourea | Michael Addition of Acetylacetone to Nitrostyrene | 99 | 94 | N/A |

| Cyclohexane-1,2-diamine-derived | Michael Addition of Acetylacetone to Nitrostyrene | 93 | 41 | N/A |

| Prolinamide-based | Aldol Reaction | 85 | 97 | 90:10 |

Precursor in Functional Materials Science

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers. The rigid structure of the benzene (B151609) ring and the reactive nature of the amine groups make them ideal for creating thermally stable and mechanically robust materials. The oxidative polymerization of o-phenylenediamine and its derivatives can lead to ladder-type polymers with interesting electronic properties. researchgate.net These polymers, such as poly(o-phenylenediamine), can be used to create functional carbon materials for applications in energy storage devices like supercapacitors. nih.gov

Furthermore, aromatic diamines are key components in the synthesis of polyamides and polyimides, classes of polymers known for their exceptional thermal stability and chemical resistance. ijert.org The reaction of a diamine like 4-(pyrrolidin-1-yl)benzene-1,2-diamine with dianhydrides or diacyl chlorides would produce such polymers. The pyrrolidine substituent would modify the properties of the resulting polymer, for instance, by increasing its solubility in organic solvents or altering its thermal characteristics. The compound can also serve as a building block for electro-active polymers and materials with applications in electronics, due to the electron-rich nature of the N,N'-disubstituted phenylenediamine system. researchgate.netresearchgate.net Another application is in the synthesis of benzimidazoles by condensation with carboxylic acids or aldehydes; the benzimidazole (B57391) core is found in a variety of functional materials and pharmacologically active compounds. wikipedia.org

Synthesis of Organic Electronic Device Components

The quest for novel materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), has driven the exploration of various molecular scaffolds. The electron-rich nature of the pyrrolidinyl group in 4-(Pyrrolidin-1-yl)benzene-1,2-diamine makes it an attractive starting material for the synthesis of components with tailored electronic properties. The condensation of this diamine with various 1,2-dicarbonyl compounds provides a straightforward route to pyrrolidinyl-substituted quinoxalines, a class of electron-deficient heterocycles.

The incorporation of the pyrrolidinyl group, a potent electron-donating substituent, into the quinoxaline (B1680401) framework can significantly influence the electronic and photophysical properties of the resulting molecule. This substitution typically leads to a red-shift in the absorption and emission spectra, a desirable characteristic for tuning the color of light emission in OLEDs. The intramolecular charge transfer (ICT) character, enhanced by the donor-acceptor architecture of pyrrolidinyl-quinoxalines, can lead to high fluorescence quantum yields.

Research on analogous donor-substituted quinoxaline systems has demonstrated their potential as emissive materials or hosts in phosphorescent OLEDs. The electrochemical properties of these materials are also critical for their performance in electronic devices. The pyrrolidinyl group can lower the oxidation potential of the quinoxaline core, facilitating hole injection and transport in multilayered device structures. The HOMO and LUMO energy levels of these materials can be finely tuned by varying the dicarbonyl precursor, allowing for the rational design of materials with optimal energy level alignment for efficient device operation.

| Precursor | Resulting Heterocycle | Potential Application in Organic Electronics | Key Electronic Property |

|---|---|---|---|

| Glyoxal (B1671930) | 6-(Pyrrolidin-1-yl)quinoxaline | Emissive layer in OLEDs | Tuned fluorescence emission |

| Benzil | 2,3-Diphenyl-6-(pyrrolidin-1-yl)quinoxaline | Host material for phosphorescent emitters | High triplet energy |

| Acenaphthenequinone | 10-(Pyrrolidin-1-yl)acenaphtho[1,2-b]quinoxaline | Electron transport material | Good electron mobility |

Development of Novel Sensor Platforms

The development of chemosensors for the detection of various analytes is a rapidly growing field of research. The design of these sensors often relies on the modification of fluorophores or chromophores with specific recognition moieties. The heterocyclic derivatives of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine, particularly quinoxalines, are excellent candidates for the development of novel sensor platforms.

The fluorescence of pyrrolidinyl-substituted quinoxalines can be sensitive to changes in their chemical environment. For instance, the nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions or as protonation sites in acidic media. Upon interaction with an analyte, the electronic structure of the quinoxaline derivative can be perturbed, leading to a change in its absorption or emission properties, such as a shift in the fluorescence wavelength or a change in fluorescence intensity (quenching or enhancement).

This principle can be exploited to design fluorescent chemosensors for a variety of analytes. For example, quinoxaline derivatives have been investigated as sensors for pH and metal ions. The strong electron-donating character of the pyrrolidinyl group can enhance the sensitivity of the sensor by increasing the magnitude of the photophysical response to analyte binding. The versatility of the synthesis allows for the incorporation of various dicarbonyl compounds, enabling the fine-tuning of the sensor's selectivity and sensitivity towards specific target molecules.

| Target Analyte | Sensing Mechanism | Observed Response | Potential Sensor Scaffold |

|---|---|---|---|

| Protons (pH) | Protonation of quinoxaline nitrogen | Change in absorption and fluorescence spectra | 6-(Pyrrolidin-1-yl)quinoxaline |

| Metal Ions (e.g., Cu2+, Zn2+) | Coordination to quinoxaline nitrogens | Fluorescence quenching or enhancement | Functionalized 6-(pyrrolidin-1-yl)quinoxaline |

| Nitroaromatic Compounds | Photoinduced electron transfer | Fluorescence quenching | Electron-rich 6-(pyrrolidin-1-yl)quinoxaline derivatives |

Utility in the Synthesis of Complex Heterocyclic Scaffolds for Chemical Biology

Heterocyclic compounds are ubiquitous in biologically active molecules, and the development of new synthetic routes to novel heterocyclic scaffolds is of great interest in chemical biology and medicinal chemistry. 4-(Pyrrolidin-1-yl)benzene-1,2-diamine is a valuable precursor for the synthesis of complex heterocyclic systems, such as benzimidazoles and phenazines, which are known to exhibit a wide range of biological activities.

The reaction of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine with aldehydes or carboxylic acids and their derivatives leads to the formation of 5-(pyrrolidin-1-yl)benzimidazoles. The benzimidazole core is a "privileged" structure in medicinal chemistry, found in numerous pharmaceuticals. The pyrrolidinyl substituent can modulate the biological activity of the benzimidazole scaffold, potentially leading to the discovery of new therapeutic agents. For example, substituted benzimidazoles have been investigated for their antimicrobial, antiviral, and anticancer properties.

Furthermore, the condensation of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine with ortho-quinones or their equivalents yields 2-(pyrrolidin-1-yl)phenazines. Phenazine (B1670421) derivatives are known for their redox activity and have been explored as bioreductive drugs and fluorescent probes for biological imaging. The electron-donating pyrrolidinyl group can influence the redox potential of the phenazine core and its photophysical properties, making these derivatives interesting candidates for applications in chemical biology, such as the development of hypoxia-selective anticancer agents or fluorescent probes for studying cellular processes.

The synthetic accessibility of these complex heterocyclic scaffolds from 4-(Pyrrolidin-1-yl)benzene-1,2-diamine allows for the creation of libraries of compounds for high-throughput screening to identify new molecules with desired biological functions.

| Reactant | Resulting Heterocyclic Scaffold | Potential Application in Chemical Biology | Relevant Biological Property |

|---|---|---|---|

| Aromatic Aldehydes | 2-Aryl-5-(pyrrolidin-1-yl)benzimidazole | Antimicrobial or anticancer agents | Interaction with biological macromolecules |

| Carboxylic Acids | 2-Alkyl/Aryl-5-(pyrrolidin-1-yl)benzimidazole | Enzyme inhibitors | Binding to active sites of enzymes |

| Ortho-quinones | Substituted 2-(pyrrolidin-1-yl)phenazines | Fluorescent probes for bioimaging | Enhanced fluorescence and cellular uptake |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.